molecular formula C10H9ClO B1423032 2-(2-Chlorophenyl)cyclobutan-1-one CAS No. 1242029-75-9

2-(2-Chlorophenyl)cyclobutan-1-one

Cat. No.: B1423032
CAS No.: 1242029-75-9
M. Wt: 180.63 g/mol
InChI Key: YYFHBSFCWFVNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-(2-Chlorophenyl)cyclobutan-1-one has a wide range of scientific research applications:

Biochemical Analysis

Biochemical Properties

2-(2-Chlorophenyl)cyclobutan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . These interactions often result in the formation of hydroxylated metabolites, which can further undergo conjugation reactions. The nature of these interactions is primarily based on the compound’s ability to act as a substrate for these enzymes, leading to its biotransformation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to active sites of enzymes, either inhibiting or activating their activity . For instance, its interaction with cytochrome P450 enzymes can lead to the inhibition of these enzymes, affecting the metabolism of other substrates. Additionally, it can influence gene expression by binding to specific DNA sequences or interacting with transcription factors, thereby modulating the transcriptional activity of target genes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, primarily mediated by cytochrome P450 enzymes. These reactions introduce or expose functional groups, making the compound more hydrophilic. In phase II reactions, the compound undergoes conjugation with endogenous molecules, such as glucuronic acid or glutathione, facilitating its excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)cyclobutan-1-one typically involves [2+2] cycloaddition reactions. One common method is the intramolecular [2+2] cycloaddition of enones, which are more easily photoexcited than isolated olefins . This reaction is photochemically allowed but thermally forbidden, making it a preferred method for synthesizing cyclobutanes .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale [2+2] cycloaddition reactions under controlled conditions. These methods ensure high yields and purity of the final product, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)cyclobutan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. For instance, in drug development, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cyclobutanone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(2-chlorophenyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-9-4-2-1-3-7(9)8-5-6-10(8)12/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFHBSFCWFVNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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